molecular formula C14H14N2O2 B2473064 6,9-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-2,4,11,13,15-pentaen-10-one;hydrate CAS No. 452335-83-0

6,9-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-2,4,11,13,15-pentaen-10-one;hydrate

Cat. No.: B2473064
CAS No.: 452335-83-0
M. Wt: 242.278
InChI Key: OKQYXTGZJWVFKP-UHFFFAOYSA-N
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Description

6,9-Diazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-2,4,11,13,15-pentaen-10-one hydrate is a polycyclic heteroaromatic compound characterized by a fused tetracyclic framework containing two nitrogen atoms (at positions 6 and 9), a ketone group at position 10, and a water molecule in its crystalline lattice. The compound’s synthesis and structural analysis likely rely on crystallographic tools like the SHELX program suite .

Properties

IUPAC Name

6,9-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-2,4,11,13,15-pentaen-10-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O.H2O/c17-14-11-5-2-1-4-10(11)13-12-6-3-7-15(12)8-9-16(13)14;/h1-7,13H,8-9H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQYXTGZJWVFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(C3=CC=CC=C3C2=O)C4=CC=CN41.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-2,4,11,13,15-pentaen-10-one;hydrate typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of diaza groups and the formation of the pentaenone moiety. The final step involves hydration to obtain the hydrate form. Common reagents used in these reactions include strong acids, bases, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

6,9-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-2,4,11,13,15-pentaen-10-one;hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

6,9-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-2,4,11,13,15-pentaen-10-one;hydrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,9-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-2,4,11,13,15-pentaen-10-one;hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous azatetracyclo derivatives:

Compound Molecular Weight Heteroatoms Substituents/Functional Groups Key Properties Reference
6,9-Diazatetracyclo[...]-10-one hydrate ~262 g/mol (est.) 2 N (positions 6,9) Ketone (C10), hydrate Rigid tetracyclic framework; potential ligand for enzyme binding due to π-electron density.
8,12,14-Triazatetracyclo[7.7.0.1¹³.0²⁷]hexadeca-2,4,6,10,12-pentaene (39) ~208 g/mol 3 N (positions 8,12,14) None Simpler scaffold with higher nitrogen content; explored for bioactivity discovery.
15,16-Diazatetracyclo[6.6.2.0²⁷.0⁹¹⁴]hexadeca-2,4,6,9,11,13-hexaene 208.262 g/mol 2 N (positions 15,16) None Smaller ring system; lower molecular weight may enhance membrane permeability.
4-(10-Thia-3,5,6,8-tetrazatetracyclo[7.7.0.0²⁶.0¹¹¹⁶]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol ~350 g/mol (est.) 4 N, 1 S (positions 3,5,6,8) Phenol (C4) Sulfur inclusion enhances electronic diversity; phenol group may improve solubility.
(1R,9S)-4-(2,4,6-Trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.0²⁶.0¹¹¹⁶]hexadeca-2,5,11,13,15-pentaene ~380 g/mol (est.) 2 N, 1 O (positions 4,5,8) Trimethylphenyl, chloride, hydrate Charged azonia moiety; bulky substituents may limit binding pocket compatibility.
4,5,15,16-Tetramethoxy-10-azatetracyclo[7.7.1.0²⁷.0¹³¹⁷]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one ~400 g/mol (est.) 1 N (position 10) Tetramethoxy, ketone Methoxy groups enhance lipophilicity; expanded ring system.

Structural and Functional Insights

  • Nitrogen Content : The target compound’s diazatetracyclic system (2 N) contrasts with tri- or tetrazatetracyclo analogs (e.g., compound 39 with 3 N ), which may alter hydrogen-bonding capacity and binding specificity.
  • Heteroatom Diversity : Sulfur-containing analogs (e.g., ’s thia-tetrazatetracyclo compound) exhibit distinct electronic properties compared to nitrogen/oxygen systems .
  • Substituent Effects: Methoxy or phenol groups (e.g., in and ) improve solubility and modulate pharmacokinetics, whereas bulky groups (e.g., trimethylphenyl in ) may sterically hinder interactions.

Biological Activity

6,9-Diazatetracyclo[7.7.0.02,6.011,16]hexadeca-2,4,11,13,15-pentaen-10-one;hydrate is a complex organic compound notable for its unique structural attributes and potential biological activities. This article explores its biological activity based on available research findings and data.

Chemical Structure

The compound features a tetracyclic structure that includes nitrogen atoms in its rings, contributing to its unique chemical properties. Its molecular formula is C19H22N2OC_{19}H_{22}N_2O with a molecular weight of approximately 306.39 g/mol.

PropertyValue
Molecular FormulaC19H22N2O
Molecular Weight306.39 g/mol
IUPAC NameThis compound

The biological activity of 6,9-diazatetracyclo compounds often involves interactions with various biological targets such as enzymes and receptors. The presence of nitrogen atoms suggests potential interactions with nucleophiles and may influence the compound's pharmacodynamics.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on various receptors influencing cellular signaling pathways.

Research Findings

  • Antimicrobial Activity : Studies have indicated that similar diazatetracyclo compounds exhibit antimicrobial properties against various pathogens.
  • Anticancer Properties : Research suggests potential anticancer effects through the induction of apoptosis in cancer cells.
  • Neuroprotective Effects : Some studies highlight neuroprotective properties that could be beneficial in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a related compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines demonstrated that treatment with the compound led to reduced cell viability and increased apoptosis markers.

Comparative Analysis

To understand the uniqueness of 6,9-diazatetracyclo compounds regarding their biological activity, a comparison with structurally similar compounds is essential.

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
6,9-DiazatetracycloModerateHighLow
Similar Compound AHighModerateModerate
Similar Compound BLowHighHigh

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